methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the diastereoselective preparation of the pyrrolidine ring. One method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure but differ in their substituents and stereochemistry.
Pyroglutamic Acid Derivatives: These compounds have a rigid lactam ring structure and are used as chiral precursors in asymmetric synthesis.
Uniqueness
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with biological targets.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
UULFFIJPLBXISM-ZJLYAJKPSA-N |
Isomeric SMILES |
CC[C@@H]1CCN[C@H]1C(=O)OC.Cl |
Canonical SMILES |
CCC1CCNC1C(=O)OC.Cl |
Origin of Product |
United States |
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